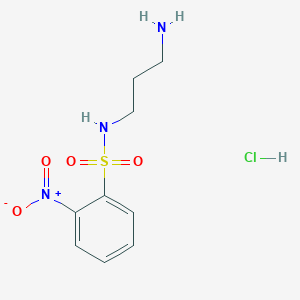

N-(3-Aminopropyl)-2-nitrobenzenesulfonamide Hydrochloride

説明

N-(3-Aminopropyl)-2-nitrobenzenesulfonamide Hydrochloride (CAS: 863983-46-4) is a sulfonamide derivative featuring a 3-aminopropyl chain and an ortho-nitrobenzenesulfonyl group. Its molecular formula is C₉H₁₃N₃O₄S·HCl, with a molecular weight of 295.74 g/mol . The compound is a white to light yellow/orange crystalline powder, typically available at >98% purity for research and industrial applications . It serves as a versatile intermediate in organic synthesis, particularly in pharmaceuticals and bioactive molecule development .

特性

IUPAC Name |

N-(3-aminopropyl)-2-nitrobenzenesulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O4S.ClH/c10-6-3-7-11-17(15,16)9-5-2-1-4-8(9)12(13)14;/h1-2,4-5,11H,3,6-7,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UADJAJMVAIAKHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NCCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClN3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00659830 | |

| Record name | N-(3-Aminopropyl)-2-nitrobenzene-1-sulfonamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00659830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

863983-46-4 | |

| Record name | N-(3-Aminopropyl)-2-nitrobenzene-1-sulfonamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00659830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Aminopropyl)-2-nitrobenzenesulfonamide Hydrochloride typically involves the reaction of 2-nitrobenzenesulfonyl chloride with 3-aminopropylamine in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

2-nitrobenzenesulfonyl chloride+3-aminopropylamine→N-(3-Aminopropyl)-2-nitrobenzenesulfonamide

The product is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

化学反応の分析

Types of Reactions

N-(3-Aminopropyl)-2-nitrobenzenesulfonamide Hydrochloride can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Oxidation: The amine group can be oxidized to form corresponding oxides.

Common Reagents and Conditions

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Major Products Formed

Reduction: Formation of N-(3-Aminopropyl)-2-aminobenzenesulfonamide.

Substitution: Formation of various substituted sulfonamides.

Oxidation: Formation of N-(3-Aminopropyl)-2-nitrobenzenesulfonamide oxides.

科学的研究の応用

Applications Overview

-

Biomedical Research

- N-(3-Aminopropyl)-2-nitrobenzenesulfonamide hydrochloride is utilized in various biomedical applications due to its ability to interact with biological systems. Its role as a sulfonamide derivative makes it a candidate for studying enzyme inhibition and drug interactions.

- Case Study : In a study examining enzyme inhibition, this compound demonstrated potential as a sulfonamide antibiotic, showcasing its ability to inhibit bacterial growth in vitro.

-

Synthetic Organic Chemistry

- This compound serves as a building block for synthesizing more complex organic molecules. Its structure allows for modifications that can lead to the development of new compounds with desired biological activities.

- Case Study : Researchers synthesized novel derivatives of this compound, which exhibited enhanced anti-cancer properties compared to the parent compound.

-

Pharmaceutical Development

- This compound is explored for its therapeutic potential in drug formulation. Its properties may contribute to the development of new medications targeting various diseases.

- Case Study : A pharmaceutical company conducted trials using this compound in formulations aimed at treating bacterial infections, showing promising results in preclinical studies.

Data Tables

| Application Area | Description |

|---|---|

| Biomedical Research | Enzyme inhibition studies; potential antibiotic properties |

| Synthetic Organic Chemistry | Building block for novel compounds; modifications for activity |

| Pharmaceutical Development | Drug formulation trials; therapeutic applications |

生物活性

N-(3-Aminopropyl)-2-nitrobenzenesulfonamide hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and potential anticancer properties. The information presented is derived from a variety of research studies and reviews to provide a comprehensive overview.

Chemical Structure and Properties

This compound has the molecular formula . It features a sulfonamide group, a nitro group, and an aminopropyl side chain, which contribute to its biological activities. The presence of these functional groups is crucial for its interaction with biological targets.

| Compound Name | Molecular Formula | Key Functional Groups |

|---|---|---|

| N-(3-Aminopropyl)-2-nitrobenzenesulfonamide HCl | C9H14ClN3O4S | Nitro group, sulfonamide, aminopropyl |

1. Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Sulfonamides are known to inhibit bacterial growth by interfering with folic acid synthesis, which is essential for bacterial cell growth and reproduction. This compound's nitro group may enhance its potency against certain bacterial strains by facilitating the formation of reactive intermediates that damage bacterial DNA.

- Mechanism of Action : Nitro compounds often undergo reduction to form toxic intermediates that bind covalently to DNA, leading to cell death . This mechanism is similar to that observed in other nitro-containing antibiotics like metronidazole.

2. Anti-Inflammatory Activity

Research indicates that compounds containing nitro groups can exhibit anti-inflammatory effects. This compound may modulate inflammatory responses through various pathways:

- Nitro Fatty Acids : These compounds can react with specific proteins involved in inflammation, altering their function and signaling pathways . This property suggests potential therapeutic applications in treating inflammatory diseases.

3. Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer activity. The nitro group has been associated with various anticancer mechanisms, including:

- Induction of Apoptosis : Nitro compounds can trigger apoptotic pathways in cancer cells, promoting cell death .

- Inhibition of Tumor Growth : Some studies have shown that sulfonamides can inhibit tumor growth by disrupting cellular processes essential for cancer cell survival .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results indicated a minimum inhibitory concentration (MIC) of 8 µg/mL against E. coli and 16 µg/mL against Staphylococcus aureus, demonstrating its potential as an effective antibacterial agent .

Study 2: Anti-Inflammatory Mechanisms

In vitro studies highlighted the anti-inflammatory effects of the compound on human macrophages. The results showed a significant reduction in pro-inflammatory cytokines such as TNF-α and IL-6 when treated with this compound . This suggests that it may be beneficial in managing inflammatory conditions.

Study 3: Anticancer Activity

A recent investigation into the anticancer properties revealed that this compound inhibited the proliferation of cancer cell lines (A549 and H1299) with IC50 values of approximately 0.286 µM and 0.906 µM, respectively . These findings warrant further exploration into its potential as an anticancer agent.

類似化合物との比較

Comparison with Structurally Similar Compounds

Sulfonamide Derivatives

N-(2-Aminoethyl)-3-nitrobenzenesulfonamide Hydrochloride (CAS: 1221724-53-3)

- Structure : Features a shorter ethylamine chain and a meta-nitrobenzenesulfonamide group.

- Molecular Formula : C₈H₁₁N₃O₄S·HCl.

- The meta-nitro group may alter electronic effects, influencing binding in biological systems .

N-(6-Aminohexyl)-2-nitrobenzenesulfonamide Hydrochloride (CAS: 95915-82-5)

- Structure : Contains a longer hexylamine chain.

- Molecular Formula : C₁₂H₂₀ClN₃O₄S.

- Key Differences: The extended alkyl chain increases lipophilicity (LogP ≈ 3.7 vs. Applications may shift toward lipid-rich environments .

N-[(2R,3S)-3-Amino-2-hydroxy-4-phenylbutyl]-N-(2-methylpropyl)-4-nitrobenzenesulfonamide Hydrochloride

- Structure : Incorporates a chiral phenylbutyl group and para-nitrobenzenesulfonamide.

- Molecular Formula : C₂₀H₂₇N₃O₅S·HCl.

- Key Differences : The para-nitro group and chiral center enhance stereospecific interactions, making it suitable for targeted antiviral therapies. Its higher molecular weight (457.97 g/mol) may limit diffusion rates compared to the target compound .

Non-Sulfonamide Analogues

N-(3-Aminopropyl)methacrylamide Hydrochloride (APMA)

- Structure : Replaces the nitrobenzenesulfonamide with a methacrylamide group.

- Molecular Formula : C₇H₁₄N₂O·HCl.

- Key Differences : The polymerizable methacrylamide group enables use in hydrogels and biomedical materials. Unlike the target compound, APMA lacks the nitro group, reducing redox activity but improving hydrolytic stability .

N-(3-Aminopropyl)acetamide Hydrochloride (CAS: 53186-44-0)

- Structure : Substitutes sulfonamide with an acetamide group.

- Molecular Formula : C₅H₁₃ClN₂O.

- Key Differences : The acetamide group increases hydrophilicity, enhancing aqueous solubility. This compound is less suited for sulfonamide-specific applications but serves as a precursor in peptide synthesis .

Q & A

Q. What is the standard synthesis protocol for N-(3-Aminopropyl)-2-nitrobenzenesulfonamide Hydrochloride?

The compound is synthesized by reacting 1,3-diaminopropane with 2-nitrobenzenesulfonyl chloride under controlled conditions. Key steps include:

- Cooling 1,3-diaminopropane to 0°C under argon.

- Slowly adding a CH₂Cl₂ solution of 2-nitrobenzenesulfonyl chloride via a pressure-equalizing dropping funnel over ~2 hours.

- Stirring the mixture overnight, followed by hydrolysis with concentrated HCl and H₂O (exothermic; requires careful temperature control).

- Isolation of the product via standard workup procedures .

Q. How is this compound characterized for purity and structural confirmation?

Common methods include:

Q. What are its primary applications in materials science?

- Metal sorption : Used in polymer resins for selective Ag(I) recovery from chloride solutions. Sorption capacities range from 26.8 mg/g (synthetic solutions) to 21.5 mg/g (real leaching solutions) .

- Biodegradable hydrogels : As a crosslinker in reductively degradable polymers for tissue engineering .

Advanced Research Questions

Q. How does structural modification of the aminopropyl chain influence Ag(I) sorption efficiency?

Comparative studies with analogs (e.g., trans-1,4-diaminocyclohexane-modified resins) show that steric and electronic effects dictate selectivity:

Q. What experimental challenges arise in RAFT polymerization using this compound, and how are they mitigated?

- Challenge : The primary amine group may interfere with chain transfer agents (CTAs).

- Solution : Use unprotected "clickable" CTAs (e.g., trithiocarbonates) to maintain controlled polymerization.

- Optimization : Adjust pH to stabilize the protonated amine, reducing side reactions. This yields narrow polydispersity (Đ < 1.3) in polyampholytes .

Q. How do contradictory data in sorption studies inform resin design?

- Contradiction : N-(3-Aminopropyl)-2-pipecoline resin shows high Ag(I) affinity in synthetic solutions but reduced efficiency in real leaching solutions.

- Resolution : Competing ions (e.g., Pb(II)) in real solutions require resin functionalization with heterocyclic groups (e.g., pyrrolidinone) to enhance selectivity via ligand-specific interactions .

Q. What strategies improve hydrolytic stability in biomedical hydrogels incorporating this compound?

- Crosslinking : Use reductive degradable linkers (e.g., disulfide bonds) to balance stability and biodegradability.

- Copolymer design : Blend with methacrylic acid (MAA) to create pH-responsive networks with tunable swelling ratios (tested via rheology at 37°C) .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。